2-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-phenylethanone
Overview
Description
2-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-phenylethanone is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
Preparation Methods
The synthesis of 2-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-phenylethanone typically involves multi-step reactions starting from commercially available reagents. One common synthetic route involves the condensation of 3-phenylpyrazole with 2,5-dimethylpyrimidine under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core . This intermediate is then reacted with a thiol derivative to introduce the sulfanyl group, followed by the addition of 1-phenylethanone to complete the synthesis . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity .
Chemical Reactions Analysis
2-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-phenylethanone undergoes various chemical reactions, including:
Mechanism of Action
The mechanism of action of 2-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-phenylethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it effective as an anticancer agent . It also modulates inflammatory pathways, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
2-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-phenylethanone can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine: Lacks the sulfanyl and phenylethanone groups, resulting in different biological activities.
2-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(3-methylphenyl)acetamide: Contains additional functional groups that may enhance its biological activity.
Properties
IUPAC Name |
2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-1-phenylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c1-15-13-20(27-14-19(26)17-9-5-3-6-10-17)25-22(23-15)21(16(2)24-25)18-11-7-4-8-12-18/h3-13H,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRDPMITMSJFLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)SCC(=O)C3=CC=CC=C3)C)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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